4-[(3,5-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
This compound is a solid substance . It has a molecular weight of 474.27 and its IUPAC name is (E)-4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-2,5-dihydroisoxazol-3-yl)-N-((methoxyamino)methylene)-2-methylbenzamide .
Molecular Structure Analysis
The compound contains a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . It also contains a dichlorophenyl group, which is a phenyl group substituted with two chlorine atoms .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
The compound is used in the synthesis of new heterocyclic systems and has been subject to spectroscopic and structural studies. For example, Holzer et al. (2003) described the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, elucidating their structure through single-crystal X-ray analysis and NMR spectroscopy (Holzer et al., 2003).
Tautomeric Structures
Rockley and Summers (1981) synthesized 5-methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, examining the tautomeric forms and intramolecular hydrogen bonding (Rockley & Summers, 1981).
Anticancer Properties
In 2021, Ali et al. synthesized novel compounds containing the pyrazolone moiety and evaluated their in vitro anticancer activity, demonstrating significant effectiveness against various cancer cell lines (Ali et al., 2021).
Mass Spectral Analysis
Keats et al. (1982) elucidated the mass spectral fragmentation patterns of similar pyrazolone derivatives, providing insight into their chemical behavior and potential applications in analytical chemistry (Keats et al., 1982).
Antihyperglycemic Agents
Kees et al. (1996) studied the antidiabetic properties of pyrazolone derivatives in diabetic mice, suggesting their potential as antihyperglycemic agents (Kees et al., 1996).
Green Chemistry Synthesis
Nikpassand et al. (2010) employed environmentally friendly methods to synthesize fused polycyclic pyrazolones, highlighting the compound's relevance in sustainable chemistry (Nikpassand et al., 2010).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
Properties
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F3N3O/c1-20-11(21)9(10(19-20)12(15,16)17)5-18-8-3-6(13)2-7(14)4-8/h2-5,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCMLNCWRHBWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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